

# Application Notes and Protocols for Chromate Passivation of Zinc Coatings

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## Compound of Interest

Compound Name: Chromate

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## Introduction

**Chromate** conversion coating is a chemical process that creates a protective layer on the surface of zinc-plated components.[1] This coating significantly enhances corrosion resistance, improves the adhesion of subsequent coatings like paints, and can also provide a decorative finish.[1][2] The process involves the reaction of the zinc surface with a solution containing chromium compounds, which results in the formation of a complex, gelatinous film.[3][4] The properties of this film, including its color and thickness, are indicative of the level of corrosion protection it offers; generally, darker coatings provide greater resistance.[2]

Historically, **chromate** conversion coatings have been based on hexavalent chromium ( $\text{Cr}^{6+}$ ), which is known for its excellent corrosion resistance and self-healing properties. However, due to the carcinogenic and toxic nature of hexavalent chromium compounds, there has been a significant shift towards safer alternatives.[3][5] Trivalent chromium ( $\text{Cr}^{3+}$ ) based processes have emerged as a more environmentally friendly option and are compliant with regulations such as RoHS (Restriction of Hazardous Substances).[3]

This document provides detailed application notes and experimental protocols for both traditional hexavalent and modern trivalent **chromate** passivation techniques for zinc coatings.

## Types of Chromate Conversion Coatings

**Chromate** conversion coatings are broadly categorized based on the valence state of the chromium used in the process. The resulting coatings are often classified by their color, which correlates with their thickness and corrosion resistance.

Table 1: Classification of **Chromate** Conversion Coatings on Zinc

Coating Type	Common Names	Appearance	Typical Film Thickness	Key Characteristics
Hexavalent Chromium (Cr <sup>6+</sup> ) Based				
Type II (ASTM B633)	Yellow Chromate, Gold	Yellow, iridescent, golden[2][5]	0.25 - 1 µm	Excellent corrosion resistance and paint adhesion. [6][7] Not RoHS compliant.[8]
Olive Drab	Opaque brown/green[9]	Thicker than yellow chromate	Superior corrosion resistance, often used for military applications.[9]	
Black Chromate	Black	0.25 - 1 µm	Good corrosion resistance, decorative finish. [7]	
Trivalent Chromium (Cr <sup>3+</sup> ) Based				
Type III (ASTM B633)	Clear/Blue Passivate, Thin-film	Clear with a bluish tint[4][5]	< 0.5 µm	Good corrosion resistance, RoHS compliant, decorative.[4][10]
Type V/VI (ASTM B633)	Thick-film Passivate, Yellow/Iridescent	Iridescent, can be dyed yellow[5][7]	≥ 1 µm	Higher corrosion resistance than thin-film trivalent passivates, designed to mimic hexavalent

performance.[4]

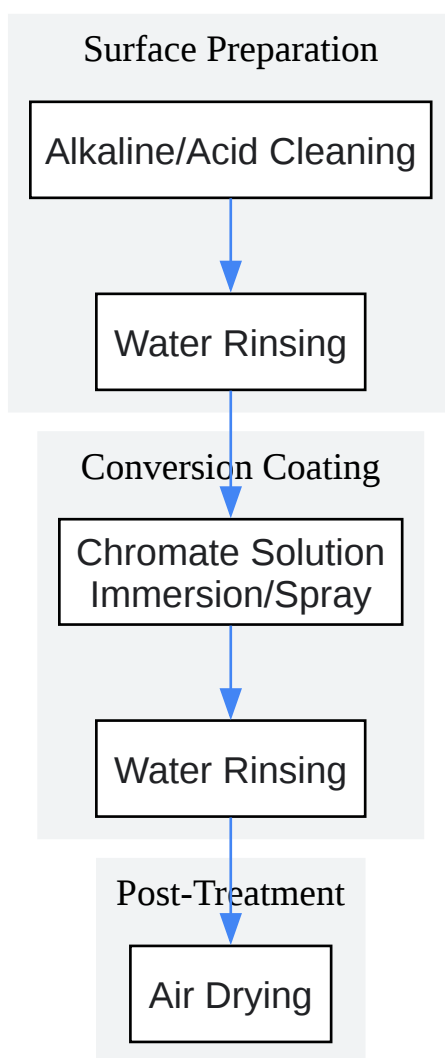
[10]

## Experimental Protocols

The application of a **chromate** conversion coating is a multi-step process that demands precise control over various parameters. The general workflow consists of surface preparation, application of the conversion coating, rinsing, and drying.

### General Workflow

The following diagram illustrates the typical workflow for applying a **chromate** conversion coating to a zinc substrate.



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General workflow for **chromate** conversion coating on zinc.

## Protocol 1: Hexavalent Chromate Conversion Coating (Yellow Chromate)

This protocol is based on the widely used Cronak process for zinc.[2]

Materials:

- Zinc-plated substrate
- Sodium **dichromate** ( $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Deionized water
- Alkaline or acid-based cleaner
- Beakers or immersion tanks
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

- Surface Preparation:
  - Thoroughly clean the zinc-plated substrate using an appropriate alkaline or acid-based cleaner to remove oils, grease, and other surface contaminants.
  - Rinse the substrate with clean water to remove any residual cleaning agents.[3]
- Bath Preparation:
  - Prepare the chromating solution by dissolving 182 g/L of sodium **dichromate** in deionized water.

- Carefully add 6 mL/L of concentrated sulfuric acid to the solution. Caution: Always add acid to water, never the other way around.
- Immersion:
  - Immerse the cleaned and rinsed zinc substrate into the chromating bath at room temperature for 5 to 10 seconds.[\[2\]](#)
  - Agitation of the part or the solution can enhance the uniformity of the coating.[\[3\]](#)
- Rinsing:
  - Immediately after immersion, remove the substrate and rinse it thoroughly with clean, cold water to remove excess chromating solution.
- Drying:
  - Allow the coated substrate to air dry at room temperature for at least 24 hours to allow the gelatinous film to harden and become hydrophobic.[\[2\]](#) Avoid handling the part during this curing period.

## Protocol 2: Trivalent Chromate Conversion Coating (Thick-Film Passivate)

Trivalent chromium processes are proprietary and their bath compositions can vary. This protocol provides a general methodology.

Materials:

- Zinc-plated substrate
- Proprietary trivalent chromium passivating solution
- Deionized water
- Alkaline or acid-based cleaner
- Beakers or immersion tanks with heating capability

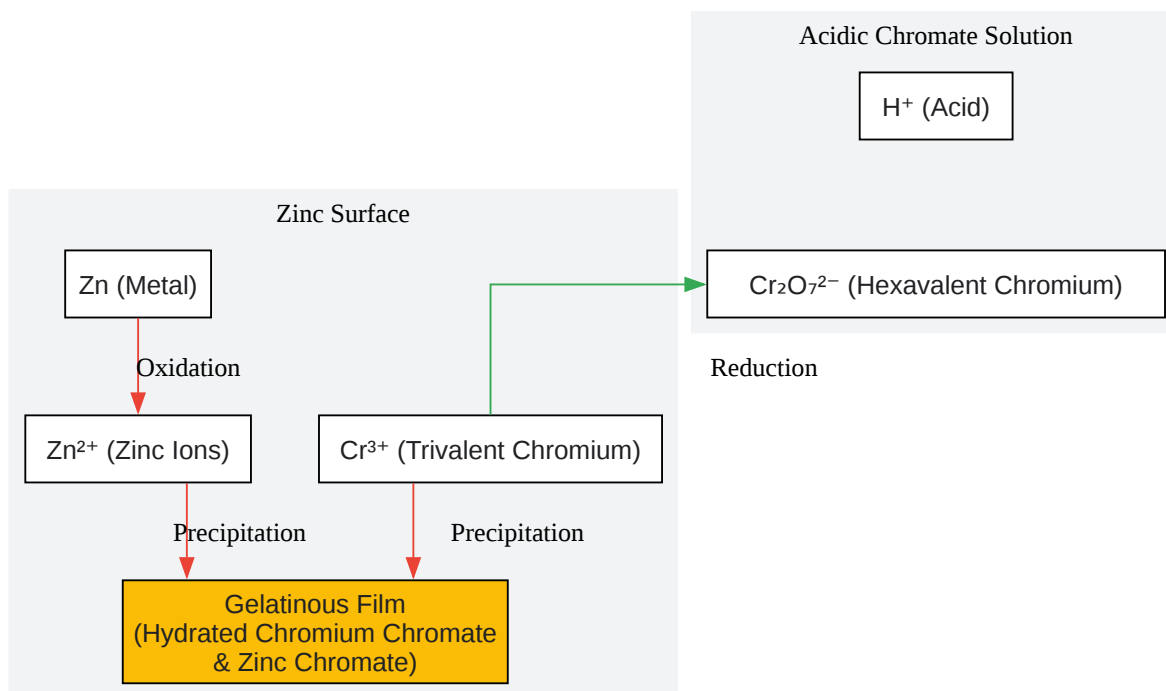
- pH meter
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

#### Procedure:

- Surface Preparation:
  - Clean the zinc-plated substrate as described in Protocol 1.
  - A dip in dilute nitric acid (2-3%) for a few seconds can activate the zinc surface, followed by a thorough water rinse.[\[11\]](#)
- Bath Preparation:
  - Prepare the trivalent chromium passivating bath according to the manufacturer's instructions. This typically involves diluting a concentrate with deionized water.
  - Adjust the pH of the bath to the recommended range (often between 1.5 and 5.0) using the specified acid or base.[\[12\]](#)
  - Heat the bath to the recommended operating temperature, which is often elevated (e.g., 30-60°C).[\[13\]](#)
- Immersion:
  - Immerse the cleaned and activated zinc substrate into the trivalent passivating bath for the time specified by the supplier, which can range from 30 to 300 seconds.[\[14\]](#)
- Rinsing:
  - Remove the substrate and rinse with clean water.
- Drying:
  - Allow the coated substrate to air dry. The film will harden upon drying.[\[3\]](#)

## Reaction Mechanism

The formation of a **chromate** conversion coating involves a series of electrochemical reactions at the zinc surface. The following diagram illustrates a simplified reaction mechanism for hexavalent chromium.



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Simplified reaction mechanism of **chromate** conversion coating formation.

In this process, the acidic solution dissolves some of the zinc surface (oxidation). This localized increase in pH causes the reduction of hexavalent chromium to trivalent chromium, which then precipitates on the surface along with zinc and hexavalent chromium compounds to form a complex, hydrated film.<sup>[15]</sup>

## Data Presentation



The performance of **chromate** conversion coatings is primarily evaluated by their ability to resist corrosion, often measured using a neutral salt spray test (ASTM B117). The time until the appearance of white rust (zinc corrosion products) or red rust (iron/steel substrate corrosion) is recorded.

Table 2: Comparative Corrosion Resistance of **Chromate** Coatings on Zinc

Chromate Type	Coating Appearance	Time to White Rust (hours)	Time to Red Rust (hours)
Hexavalent			
Yellow/Gold	Iridescent Yellow	72 - 150+[9][16]	Proportional to zinc thickness[16]
Olive Drab	Opaque Green/Brown	96+[9]	Proportional to zinc thickness
Trivalent			
Clear/Blue (Thin-Film)	Clear/Bluish	24 - 72[17][18]	Proportional to zinc thickness
Iridescent/Yellow (Thick-Film)	Iridescent	96 - 168+[18][19]	Proportional to zinc thickness
With Sealer/Topcoat	Varies	240+[9][20]	Significantly extended

Note: These values are typical and can vary significantly based on the zinc plating quality, **chromate** bath chemistry and operating conditions, and the thickness of the zinc layer.

## Safety Precautions

Hexavalent chromium compounds are known carcinogens and are highly toxic.[5] All work with these chemicals must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Trivalent chromium solutions are significantly less hazardous but still require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

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- To cite this document: BenchChem. [Application Notes and Protocols for Chromate Passivation of Zinc Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082759#chromate-passivation-techniques-for-zinc-coatings]

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